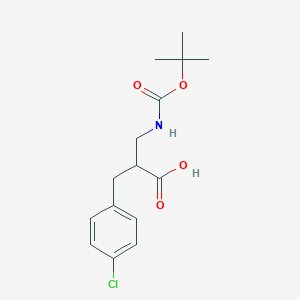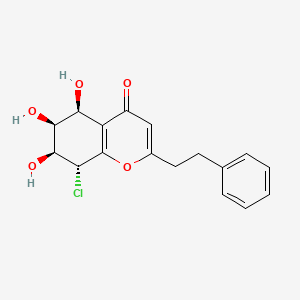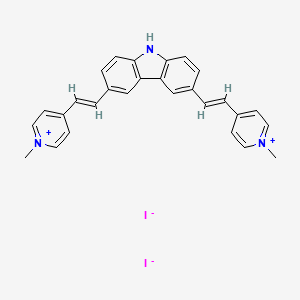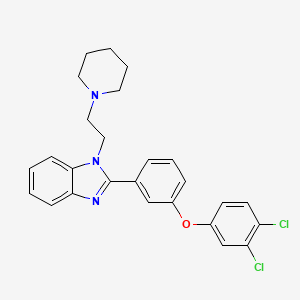
Sodium Channel inhibitor 2
描述
Sodium Channel Inhibitor 2 is a compound that selectively inhibits sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells. These channels are crucial for the proper functioning of the nervous system, cardiac muscle, and other tissues. This compound is used in various therapeutic applications, including the treatment of pain, epilepsy, and cardiac arrhythmias.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Channel Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Common steps include:
Formation of Intermediates: This involves the preparation of key building blocks through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final product is obtained by coupling the intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
化学反应分析
Types of Reactions: Sodium Channel Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Sodium Channel Inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function and regulation of sodium channels in various chemical reactions.
Biology: Helps in understanding the role of sodium channels in cellular processes and signaling pathways.
Medicine: Used in the development of therapeutic agents for the treatment of pain, epilepsy, and cardiac arrhythmias.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery.
作用机制
Sodium Channel Inhibitor 2 exerts its effects by binding to and blocking fast sodium channels responsible for rapid depolarization (phase 0) of action potentials. This binding decreases the slope of phase 0, leading to a decrease in the amplitude of the action potential. The principal effect is a reduction in conduction velocity in non-nodal tissue, which helps suppress tachycardias caused by abnormal conduction .
相似化合物的比较
Lidocaine: A local anesthetic and antiarrhythmic agent that also blocks sodium channels.
Phenytoin: An anticonvulsant that stabilizes the inactive state of sodium channels.
Carbamazepine: Used in the treatment of epilepsy and neuropathic pain by inhibiting sodium channels.
Uniqueness: Sodium Channel Inhibitor 2 is unique in its selective inhibition of specific sodium channel subtypes, which allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors .
属性
IUPAC Name |
2-[3-(3,4-dichlorophenoxy)phenyl]-1-(2-piperidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O/c27-22-12-11-21(18-23(22)28)32-20-8-6-7-19(17-20)26-29-24-9-2-3-10-25(24)31(26)16-15-30-13-4-1-5-14-30/h2-3,6-12,17-18H,1,4-5,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHTWZWDLJAELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


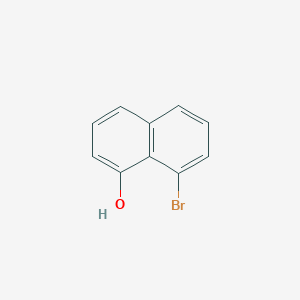

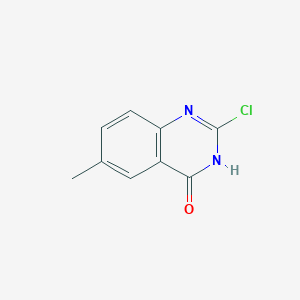
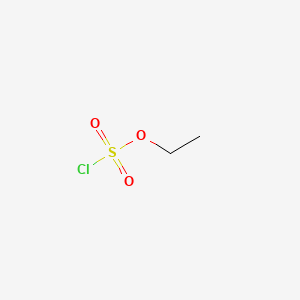
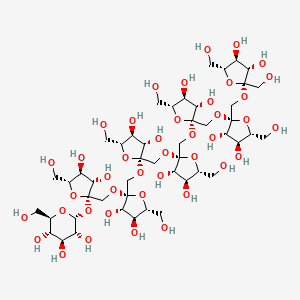
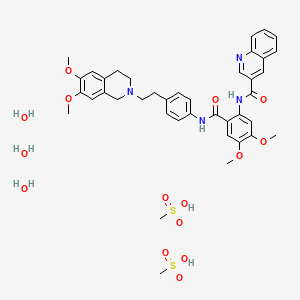

![1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene](/img/structure/B3029340.png)

